molecular formula C9H6ClN3 B3051977 2-Chloro-5-(pyridin-2-yl)pyrimidine CAS No. 374927-80-7

2-Chloro-5-(pyridin-2-yl)pyrimidine

Cat. No.: B3051977
CAS No.: 374927-80-7
M. Wt: 191.62 g/mol
InChI Key: QKHVYVWUZZAQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds at elevated temperatures, typically around 80-100°C, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction under specific conditions.

    Coupling reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2-Chloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit dihydrofolate reductase, thereby reducing the synthesis of nucleotides necessary for DNA replication and cell division . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties.

Properties

CAS No.

374927-80-7

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

2-chloro-5-pyridin-2-ylpyrimidine

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H

InChI Key

QKHVYVWUZZAQBC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CN=C(N=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-5-(2-pyridinyl)-2(1H)pyrimidone (8.994 g, 0.048 mole), phosphorus pentachloride (2.156 g, 0.0104 mole), and phosphorus oxychloride (24 mL) was refluxed at 120° C. for 8 h. POCl3 was distilled out under reduced pressure. The residue was cooled to room temperature and ice-water was added. The mixture was extracted with EtOAc, the organic layer was washed with 15% NaCl solution, brine and dried over MgSO4. Solvent was distilled out under reduced pressure to yield a solid. The water layer was adjusted to pH 6-7 by using saturated Na2CO3, then extracted with EtOAc. The organic layer was washed with 15% NaCl, brine, dried over MgSO4. Solvent was distilled out under reduced pressure to give a solid. After trituration with MeOH, additional product was obtained.
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1-methyl-5-(2-pyridinyl)-2(1H)pyrimidone
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24 mL
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